Bis[chloro(difluoro)methyl]diazene
Description
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Structure
3D Structure
Properties
CAS No. |
660-79-7 |
|---|---|
Molecular Formula |
C2Cl2F4N2 |
Molecular Weight |
198.93 g/mol |
IUPAC Name |
bis[chloro(difluoro)methyl]diazene |
InChI |
InChI=1S/C2Cl2F4N2/c3-1(5,6)9-10-2(4,7)8 |
InChI Key |
KEMZDLQYEAJABA-UHFFFAOYSA-N |
Canonical SMILES |
C(N=NC(F)(F)Cl)(F)(F)Cl |
Origin of Product |
United States |
Synthetic Methodologies for Bis Chloro Difluoro Methyl Diazene and Its Analogues
Classical Approaches and Strategic Modifications
Classical synthetic methods provide the foundation for the construction of the diazene (B1210634) framework and the introduction of the requisite halogenated methyl groups. These approaches often involve multi-step sequences and have been adapted and modified to accommodate the specific challenges posed by the target molecule.
Nitration of Diazene Precursors for Functionalization
While direct nitration of a pre-formed diazene is not a commonly reported transformation, the concept of introducing nitrogen-based functionalities serves as a key strategy in the synthesis of azo compounds. Nitroarenes, for instance, are versatile precursors for the synthesis of aromatic azo compounds. britannica.com These can be readily synthesized through the nitration of arenes and subsequently converted to anilines, which are key building blocks for azo compounds. britannica.com
For the synthesis of aliphatic diazenes, a more relevant classical approach involves the oxidation of the corresponding hydrazines. The synthesis of symmetrical azo compounds can be achieved through the dehydrogenation of hydrazo compounds, which are themselves derived from hydrazine (B178648) (N₂H₄). britannica.com Therefore, a plausible classical route to Bis[chloro(difluoro)methyl]diazene would involve the synthesis of a chloro(difluoro)methyl-substituted hydrazine, followed by oxidation.
Another classical method for the formation of symmetrical azo compounds is the treatment of nitro compounds with reducing agents. britannica.com This approach, however, is more established for aromatic systems.
Direct Halogenation Protocols for Difluoromethyl Group Introduction
The direct introduction of a chlorodifluoromethyl group onto a pre-existing diazene framework presents significant synthetic challenges due to the reactivity of the N=N double bond and the difficulty in controlling the selectivity of the halogenation process. Direct halogenation is a chemical reaction that introduces one or more halogens into a compound. nih.gov These reactions are often highly exothermic and can be explosive if not carefully controlled, especially with highly reactive halogens like fluorine and chlorine. nih.gov
A more feasible approach involves the synthesis of building blocks that already contain the chlorodifluoromethyl moiety. One such strategy is halofluorination, where an alkene is reacted with a halogen cation source and a fluoride (B91410) source to generate a vicinal halofluoride. beilstein-journals.org While this method introduces a single fluorine and a halogen, subsequent transformations would be necessary to arrive at the desired chlorodifluoromethyl group.
The synthesis of fluorinated building blocks is a crucial aspect of accessing complex fluorinated molecules. anr.fr For instance, trifluoromethylated hydrazones and acylhydrazones have been identified as potent nitrogen-containing fluorinated building blocks. beilstein-journals.org These can be used in various synthetic transformations to construct more complex molecules. A hypothetical chloro(difluoro)methyl-containing building block could be synthesized and then used to construct the diazene framework.
Metal-Catalyzed Synthesis and Functionalization
Modern synthetic chemistry has seen a surge in the development of metal-catalyzed reactions, which often offer milder reaction conditions, higher selectivity, and greater functional group tolerance compared to classical methods.
Palladium-Mediated Reactions for Diazene Frameworks
Palladium catalysis is a powerful tool for the formation of carbon-nitrogen bonds. While much of the research has focused on the synthesis of N-heterocycles and amination reactions, palladium-catalyzed cross-coupling reactions can also be employed for the synthesis of azo compounds. For example, non-symmetric azoarenes have been synthesized through the palladium-catalyzed cross-coupling of silicon-masked diazenyl anions with (hetero)aryl halides. nih.gov This approach demonstrates the potential of palladium catalysis in constructing the diazene linkage.
A plausible palladium-catalyzed route to this compound could involve the coupling of a suitable chloro(difluoro)methyl-containing precursor. For instance, a palladium-catalyzed homocoupling of a chloro(difluoro)methyl-substituted amine or a related nitrogen-containing starting material could potentially yield the desired symmetrical diazene.
Nickel-Catalyzed Difluoromethylation Processes
Nickel catalysis has emerged as a prominent method for the introduction of difluoromethyl groups into organic molecules. These reactions often utilize readily available and inexpensive difluoromethyl sources. While direct difluoromethylation of a diazene is not reported, nickel-catalyzed cross-coupling reactions of aryl chlorides with chlorodifluoromethane (B1668795) have been developed for the difluoromethylation of aromatics. acs.org
A potential strategy for the synthesis of the target molecule could involve the use of a nickel catalyst to couple a difluoromethyl group to a suitable diazene precursor. Alternatively, a nickel-catalyzed approach could be used to synthesize a chloro(difluoro)methyl-containing building block, which could then be converted to the final product.
Copper-Catalyzed Transformations Involving Difluoromethyl Species
Copper-catalyzed reactions have also proven effective for the introduction of difluoromethyl groups. These methods often tolerate a broad range of functional groups. For example, copper-catalyzed deaminative difluoromethylation has been reported, where an amino group is converted to a difluoromethyl group. nih.gov This transformation highlights the potential of copper catalysis in functionalizing nitrogen-containing compounds.
In the context of synthesizing this compound, a copper-catalyzed reaction could potentially be employed to introduce the chlorodifluoromethyl group onto a suitable diazene precursor. The development of such a method would be a significant advancement in the field of fluorination chemistry.
Advanced Electrochemical and Photochemical Synthetic Routes
Electrochemical and photochemical methods offer green and efficient alternatives to traditional chemical synthesis for azo compounds. thieme-connect.com These techniques often proceed under mild conditions and can circumvent the need for harsh or hazardous reagents.
Electrochemical synthesis, for instance, utilizes an applied current to drive oxidation or reduction reactions. A notable development is the convergent paired electrochemical synthesis of azoxy and azo compounds from nitroarenes. acs.org This method, conducted in an undivided cell with carbon electrodes at room temperature, relies on both anodic and cathodic reactions for product formation. acs.org The process involves the cathodic generation of an N-phenylhydroxylamine derivative, which is then oxidized at the anode to a radical species. acs.org Subsequent radical coupling leads to the formation of the azoxy compound, which can be further reduced at the cathode to yield the final azo product. acs.org The efficiency of this synthesis is influenced by factors such as current density, with optimal conditions leading to high yields. acs.org
Photochemical routes leverage light energy to initiate reactions. The photoisomerization of azobenzenes between their trans and cis isomers is a well-documented phenomenon, typically induced by UV or visible light. wikipedia.orgresearchgate.net This principle can be harnessed in synthetic strategies. For example, photoextrusion of dinitrogen from complex bis- and tris-diazene intermediates has been used to stereoselectively form challenging carbon-carbon bonds. researchgate.net Furthermore, visible-light-promoted radical cyclization reactions have been successfully employed to synthesize difluoromethyl- and aryldifluoromethyl-substituted polycyclic imidazoles, demonstrating the utility of light-based methods in incorporating fluorinated groups. beilstein-journals.org
Table 1: Comparison of Electrochemical and Photochemical Synthesis Parameters
| Parameter | Electrochemical Synthesis of Azo Compounds acs.org | Photochemical Synthesis (Isomerization) acs.orgrsc.org |
|---|---|---|
| Energy Source | Electric Current | UV or Visible Light |
| Typical Reactants | Nitroarenes | Azobenzene derivatives |
| Key Intermediates | Radical species (e.g., N-phenylhydroxylamine radical) | Excited electronic states (S1, S2) |
| Reaction Conditions | Constant current electrolysis, room temperature | Irradiation at specific wavelengths (e.g., 530 nm, 430 nm) |
| Advantages | Avoids harsh chemical oxidants, can be highly efficient | High degree of control over isomerization, can be reversible |
Late-Stage Difluoromethylation Strategies and Their Application to Diazene Compounds
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science, enabling the introduction of key functional groups into complex molecules at a late point in the synthetic sequence. rsc.orgrsc.org This approach avoids the need to carry functional groups through lengthy synthetic routes and allows for the rapid generation of analogues for structure-activity relationship studies. researchgate.net The introduction of the difluoromethyl (CF2H) group is of particular interest due to its ability to modulate the physicochemical properties of a molecule. rsc.orgresearchgate.net
Several methods for late-stage difluoromethylation have been developed, including those based on radical, electrophilic, and nucleophilic pathways, as well as transition-metal-catalyzed cross-coupling reactions. rsc.orgrsc.org Radical C-H difluoromethylation, often employing Minisci-type chemistry, has proven effective for heteroaromatics. rsc.orgresearchgate.net
In the context of diazene compounds, a unique N-difluoromethylation of aryldiazonium salts has been reported to produce difluoromethyl diazenes in good to excellent yields. rsc.org This transformation exhibits broad functional group tolerance, accommodating both electron-donating and electron-withdrawing substituents on the aryl ring. rsc.org Notably, this method does not proceed via a difluorocarbene intermediate, highlighting a distinct mechanistic pathway. rsc.org
More recently, palladium-catalyzed C-H functionalization has been utilized for the synthesis of gem-difluoroolefins from fluorinated diazoalkanes and indole (B1671886) heterocycles. nih.gov This reaction proceeds through a β-fluoride elimination step. Additionally, leveraging the reactivity of arylthianthrenium salts with palladium(0) has enabled the regioselective late-stage installation of a diazoester moiety onto densely functionalized arenes. nih.gov
Base-Induced Azofluoroalkylation Techniques
Base-induced methodologies provide a transition-metal-free approach for the synthesis of fluoroalkylated compounds. A significant development in this area is the three-component coupling of unactivated alkenes, fluoroalkyl iodides, and diazonium salts. bohrium.com This reaction is initiated by a base and proceeds through a halogen atom transfer (XAT) process. bohrium.comresearchgate.net
The mechanism involves the generation of an aryl radical from the diazonium salt, which then abstracts an iodine atom from the fluoroalkyl iodide to produce a fluoroalkyl radical. bohrium.com This radical subsequently adds to the unactivated alkene, and the resulting radical intermediate is trapped by the diazene, leading to the formation of the azofluoroalkylated product. bohrium.com This method has demonstrated broad functional group compatibility and has been applied to the late-stage modification of natural products and bioactive molecules. researchgate.net
Table 2: Key Features of Base-Induced Azofluoroalkylation
| Feature | Description bohrium.comresearchgate.net |
|---|---|
| Reactants | Unactivated alkenes, fluoroalkyl iodides, diazonium salts |
| Key Process | Halogen Atom Transfer (XAT) |
| Radical Species | Aryl radicals and fluoroalkyl radicals |
| Conditions | Base-induced, transition-metal-free |
| Products | α-perfluorinated amine surrogates |
| Applications | Synthesis of fluorinated indoles, dihydropyridazinones |
Modular Synthesis Approaches Utilizing Diazene Intermediates
Modular synthesis allows for the construction of complex molecules from simpler, interchangeable building blocks or modules. This strategy offers flexibility and efficiency, enabling the rapid generation of diverse molecular architectures. Diazene intermediates have proven to be valuable synthons in modular synthetic strategies. mit.edu
One prominent example is the diazene-directed modular assembly of oligocyclotryptamines. mit.edu In this approach, aryl-alkyl diazenes serve as monomers that are iteratively coupled to construct the complex oligomeric structure. mit.edu This method provides complete stereochemical control and is generalizable to the synthesis of various oligocyclotryptamine molecules by simply changing the diazene monomer. mit.edu The synthesis of complex bis- and tris-diazene intermediates is a key feature of this strategy, with subsequent photoextrusion of dinitrogen leading to the formation of multiple quaternary stereogenic centers in a single step. researchgate.net
Another modular approach involves the use of 1,2-diaza-1,3-butadienes as key intermediates in the synthesis of various heterocycles. mdpi.com These diazadienes, which can be generated in situ from hydrazones, participate in reactions such as [3+2] cycloadditions to form pyrroline (B1223166) derivatives or react with other nucleophiles to construct pyrazoles and pyridazinones. mdpi.com The versatility of these diazene-containing intermediates makes them powerful tools in the modular construction of complex heterocyclic systems. mdpi.com Furthermore, the catalytic synthesis of aliphatic diazenes from sterically hindered α-tertiary amines has been developed, providing access to highly congested diazenes that can be used in deaminative functionalization reactions to form a variety of C-X bonds (X = halogen, H, O, S, Se, C). nih.govnih.gov
Chemical Reactivity, Transformation Pathways, and Reaction Mechanisms
Nucleophilic Substitution Patterns at the Chlorine Atoms
The chlorine atoms in Bis[chloro(difluoro)methyl]diazene are susceptible to nucleophilic substitution, although specific studies on this exact molecule are not prevalent in the reviewed literature. However, the reactivity can be inferred from the general principles of polyhalogenated alkanes. The strong inductive effect of the two fluorine atoms on the same carbon atom enhances the electrophilicity of the carbon center, making it a target for nucleophiles.
The reaction would likely proceed through a standard SN2 mechanism, where a nucleophile attacks the carbon atom, leading to the displacement of the chloride ion. The presence of the diazene (B1210634) group might influence the reaction rate and regioselectivity in unsymmetrical analogs. Potential nucleophiles could include alkoxides, thiolates, and amines, leading to the formation of new ethers, thioethers, and amino derivatives, respectively. The specific reaction conditions, such as solvent and temperature, would be crucial in controlling the outcome and minimizing potential side reactions, such as elimination.
Electrophilic Aromatic Substitution Reactivity of Related Systems
While this compound is an aliphatic compound and does not undergo electrophilic aromatic substitution directly, the principles are relevant for its aromatic analogs, such as azobenzenes. In these related systems, the diazene group acts as a deactivating group, directing incoming electrophiles to the meta position. However, the synthesis of non-symmetric azoarenes is often more strategically accomplished through cross-coupling methods rather than direct electrophilic substitution. nih.gov
One established method for creating azo compounds is the azo coupling reaction, which is an electrophilic substitution where an aryl diazonium cation is attacked by an electron-rich aromatic ring. youtube.com This reaction is typically performed at low temperatures due to the instability of the diazonium salt. youtube.comyoutube.com
Reduction Strategies and Derivative Diversification
The reduction of the diazene core in azo compounds is a fundamental transformation pathway. For aromatic azo compounds, reduction can lead to the corresponding hydrazines or amines. Common reagents for the reduction of the azoxy group to an azo group include glucose in the presence of a base. mdpi.com The reduction of nitro compounds is a widely used method for synthesizing azoxybenzenes, which are precursors to azo compounds. mdpi.com Reagents such as sodium arsenite, sodium alkoxides, and various metal-based systems have been employed for this purpose. mdpi.com
For aliphatic diazenes like this compound, reduction could potentially lead to the corresponding hydrazine (B178648), Bis[chloro(difluoro)methyl]hydrazine, or cleavage of the N-N bond to form chloro(difluoro)methylamine derivatives, depending on the reducing agent and reaction conditions.
Radical Chemistry and Associated Mechanistic Insights, including Difluorocarbene Mechanisms
Aliphatic azo compounds are well-known precursors for generating radicals upon heating or irradiation. youtube.com The carbon-nitrogen bonds in compounds like this compound can cleave, releasing nitrogen gas and forming two chloro(difluoro)methyl radicals. These highly reactive radicals can then participate in various subsequent reactions, such as polymerization initiation or addition to unsaturated systems. youtube.com
A related and significant reaction pathway for gem-difluoro compounds involves the generation of difluorocarbene (:CF2). Difluorocarbene is a moderately electrophilic species that reacts more readily with electron-rich substrates. cas.cn The generation of difluorocarbene can be achieved through various methods, and its subsequent reactions include cycloadditions with alkenes and alkynes to form gem-difluorocyclopropanes and gem-difluorocyclopropenes, respectively. cas.cnrsc.org It can also react with heteroatom nucleophiles. cas.cn Pyrolysis of certain fluorinated cyclopropanes can lead to the extrusion of difluorocarbene. rsc.org
Cross-Coupling Reactions Involving the Diazene Core
Modern synthetic chemistry has seen significant advancements in cross-coupling reactions involving diazene compounds. A notable strategy for synthesizing non-symmetrical azoarenes involves the palladium-catalyzed cross-coupling of silicon-masked diazenyl anions with (hetero)aryl halides. nih.gov This method demonstrates high chemoselectivity and functional group tolerance, effectively coupling the N(sp2) atom of the diazene with a C(sp2) atom of the halide. nih.gov
Another innovative approach is the cross-coupling of primary amines via the in situ generation of 1,2-dialkyldiazenes, followed by denitrogenation using an iridium photocatalyst to form C(sp3)–C(sp3) bonds. nih.gov This highlights the utility of the diazene intermediate as a transient species in constructing complex carbon skeletons. nih.gov Palladium-catalyzed N-arylation reactions are also a cornerstone for creating C-N bonds, applicable to the synthesis of a wide array of nitrogen-containing compounds, including those with diazene or related functionalities. acs.orgresearchgate.net
C-H Functionalization of Diazene-Containing Systems
Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for modifying complex molecules. In systems containing a diazene or related directing group, this strategy allows for the regioselective introduction of new functional groups. For instance, palladium-catalyzed oxidative C-H bond activation has been used for the direct acylation of diazines. researchgate.net
Mechanistic studies using density functional theory have provided insights into cobalt- and rhodium-catalyzed C-H functionalization with diazo compounds, which are structurally related to diazenes. nih.gov These reactions proceed through steps involving C-H bond activation, coupling, and subsequent transformations. nih.gov The use of a directing group is often crucial for achieving high regioselectivity in these transformations. researchgate.net
Investigation of Molecular Interactions with Chemical and Biological Substrates
The introduction of fluorine into organic molecules significantly influences their molecular interactions, a principle that extends to fluorinated diazenes. Fluorine's high electronegativity can lead to the formation of non-covalent interactions, such as hydrogen bonds with suitable donors and other halogen bonds. nih.govfigshare.com These interactions can play a crucial role in the binding of fluorinated molecules to biological targets like proteins. nih.govfu-berlin.de
Computational methods are increasingly used to understand the subtle effects of fluorination on protein-ligand interactions. nih.govfu-berlin.de These studies investigate how fluorine can modulate binding affinity by interacting with the protein directly, or indirectly through water-mediated contacts. nih.gov For a compound like this compound, the polarized C-F bonds could engage in dipole-dipole interactions and potentially weak hydrogen bonds, influencing its behavior in different chemical and biological environments.
Data Tables
Table 1: Representative Cross-Coupling Reactions of Diazene-Related Systems
| Catalyst System | Coupling Partners | Product Type | Reference |
|---|---|---|---|
| Pd₂(dba)₃ / dppf | N-Aryl-N'-silyldiazene + (Hetero)aryl bromide | Non-symmetric Azoarene | nih.gov |
| Iridium Photocatalyst | In situ generated 1,2-Dialkyldiazene | C(sp³)–C(sp³) Coupled Alkane | nih.gov |
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Azobenzene |
| Bis[chloro(difluoro)methyl]hydrazine |
| Chloro(difluoro)methylamine |
| gem-Difluorocyclopropane |
| gem-Difluorocyclopropene |
| N-Aryl-N'-silyldiazene |
| 1,2-Dialkyldiazene |
| Diazine |
| Diazo compounds |
| 5-fluorouracil |
| Favipiravir |
| Floxuridine |
Elucidation of Molecular Recognition and Binding Mechanisms
A comprehensive review of scientific literature reveals a notable absence of specific research focused on the molecular recognition and binding mechanisms of this compound. Molecular recognition is a highly specific process involving non-covalent interactions between a molecule and a target, such as a receptor or an enzyme. While general principles of organofluorine interactions, such as the potential for halogen bonding and altered hydrogen bonding capabilities, are recognized, dedicated studies to elucidate how this compound interacts with other molecules at a molecular level have not been published. numberanalytics.com Consequently, there are no available data to construct a detailed analysis or data table regarding its specific binding affinities, modes of interaction, or recognition partners.
Formation of Complexes with Biomacromolecules, e.g., Proteins and Nucleic Acids
Similarly, there is a lack of published research on the formation of complexes between this compound and biomacromolecules such as proteins and nucleic acids. The interaction of small molecules with these biological giants is fundamental to pharmacology and toxicology. While studies exist on how other classes of compounds, such as dicationic triazines and metal complexes, bind to DNA and other biomacromolecules, these findings cannot be extrapolated to this compound due to significant structural and chemical differences. wikipedia.orgnumberanalytics.com The potential for this compound to form covalent or non-covalent adducts with proteins or intercalate with nucleic acids remains an uninvestigated area of research. As a result, no experimental data on association constants, binding site locations, or the structural basis of any potential complexes are available.
Note on Data Tables: Due to the absence of specific research findings for the topics within sections 3.7.1 and 3.7.2, no data tables can be generated. The creation of such tables would require experimental data that is not present in the current body of scientific literature.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Applications in Molecular Analysis
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse of modern computational chemistry, providing a balance between accuracy and computational cost. For a molecule like Bis[chloro(difluoro)methyl]diazene, DFT could be employed to understand its fundamental properties.
Geometric Optimization and Conformational Analysis
A crucial first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule. This process, known as geometric optimization, involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. For this compound, this would involve calculating key structural parameters.
Given the rotational freedom around the N-C and N=N bonds, this compound can exist in different conformations. Conformational analysis would explore the potential energy landscape to identify the most stable conformers (e.g., trans vs. cis isomers around the N=N bond, and different rotational isomers of the chloro(difluoro)methyl groups).
Table 1: Hypothetical Optimized Geometric Parameters for this compound
| Parameter | Bond/Angle | Hypothetical Value |
| Bond Length | N=N | ~1.25 Å |
| N-C | ~1.47 Å | |
| C-Cl | ~1.77 Å | |
| C-F | ~1.35 Å | |
| Bond Angle | C-N=N | ~112° |
| N-C-Cl | ~109° | |
| N-C-F | ~109° | |
| F-C-F | ~109° | |
| Dihedral Angle | C-N=N-C | ~180° (trans) / ~0° (cis) |
Note: The values in this table are hypothetical and based on typical bond lengths and angles for similar chemical moieties. Actual values would need to be calculated using DFT.
Electronic Structure Analysis (Frontier Molecular Orbitals, MESP, NBO)
Understanding the electronic structure of a molecule is key to predicting its reactivity and spectroscopic properties.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
Molecular Electrostatic Potential (MESP): An MESP map provides a visual representation of the charge distribution in a molecule. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for understanding intermolecular interactions.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It can quantify the charge on each atom and describe the nature of the bonds (e.g., sigma, pi bonds) and any hyperconjugative interactions.
Table 2: Hypothetical Electronic Properties of this compound
| Property | Hypothetical Value |
| HOMO Energy | - |
| LUMO Energy | - |
| HOMO-LUMO Gap | - |
| Dipole Moment | - |
Note: Specific values for these properties are currently unavailable in the literature.
Vibrational Spectroscopy Simulation (IR, Raman) and Normal Force Field Calculations
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. This is a valuable tool for identifying and characterizing compounds. By calculating the force constants for the bonds, a normal force field can be established, which provides a detailed description of the vibrational modes of the molecule.
Electronic Absorption and Emission Prediction (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) of molecules. It calculates the energies of electronic transitions from the ground state to various excited states. This information is crucial for understanding the color and photophysical properties of a compound. Predictions of emission spectra (fluorescence, phosphorescence) can also be made by studying the relaxation from excited states.
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling is an indispensable tool for investigating reaction mechanisms. For a molecule like this compound, one could theoretically study its decomposition pathways, its reactions with other molecules, or its role in polymerization processes. By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile for a proposed reaction mechanism can be constructed, providing insights into the feasibility and kinetics of the reaction.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling and Reactivity Descriptors
QSAR and QSPR models are statistical models that relate the chemical structure of a compound to its biological activity or physical properties, respectively. A variety of molecular descriptors can be calculated using computational methods, including constitutional, topological, and quantum chemical descriptors. For a series of related diazene (B1210634) compounds, QSAR/QSPR models could be developed to predict properties like toxicity, boiling point, or reactivity based on their computed molecular descriptors. Reactivity descriptors derived from DFT, such as chemical potential, hardness, and electrophilicity, provide a quantitative measure of a molecule's reactivity.
Research Applications and Emerging Directions
Role as Synthetic Building Blocks and Reagents in Organic Chemistry
As a synthetic building block, bis[chloro(difluoro)methyl]diazene is instrumental in introducing the chlorodifluoromethyl group into organic molecules. This functional group can significantly alter the steric and electronic properties of the parent compound, leading to enhanced biological activity or modified material characteristics.
Development of Fluoroalkylated Compounds and Intermediates
The primary application of this compound in organic synthesis is in the generation of fluoroalkylated compounds. The thermal or photochemical decomposition of the diazene (B1210634) yields two equivalents of the chlorodifluoromethyl radical, which can then participate in various radical reactions. This has been effectively utilized in the synthesis of a range of chlorodifluoromethylated compounds.
Key transformations include the chlorodifluoromethylation of arenes, heteroarenes, alkenes, and alkynes. These reactions typically proceed under mild conditions and exhibit good functional group tolerance, making this reagent a practical choice for late-stage functionalization in complex molecule synthesis.
Table 1: Examples of Fluoroalkylated Compounds Synthesized using this compound
| Substrate Class | Product Type | Significance |
| Arenes & Heteroarenes | Chlorodifluoromethylated aromatics | Key intermediates for pharmaceuticals and agrochemicals. |
| Alkenes | Vicinal chlorodifluoromethylated alkanes | Building blocks for fluorinated polymers and materials. |
| Alkynes | Chlorodifluoromethylated alkenes | Precursors for the synthesis of complex fluorinated molecules. |
Advanced Organic Synthesis Methodologies
The utility of this compound has been further expanded through its integration into modern synthetic strategies. Notably, its use in photoredox catalysis has enabled the development of highly efficient and selective chlorodifluoromethylation reactions. In these processes, a photocatalyst absorbs light and initiates a single-electron transfer process, leading to the generation of the chlorodifluoromethyl radical from the diazene under very mild conditions.
Furthermore, researchers have developed one-pot procedures that combine the generation of the •CF2Cl radical with subsequent transformations, streamlining the synthesis of complex fluorinated molecules. These advanced methodologies offer improved yields, reduced reaction times, and enhanced substrate scope compared to traditional methods.
Investigation in Agricultural Chemical Research (e.g., as novel active ingredients or precursors)
In the field of agricultural chemistry, the introduction of fluorinated groups is a well-established strategy for enhancing the efficacy and metabolic stability of pesticides and herbicides. molbase.com The chlorodifluoromethyl group, in particular, can serve as a lipophilic and metabolically stable bioisostere for other functional groups. This compound provides a direct route to incorporate this valuable moiety into potential agrochemical candidates. Research in this area focuses on the synthesis of novel chlorodifluoromethyl-containing compounds and the evaluation of their biological activity against various pests and weeds. nih.gov
Design and Synthesis of Novel Biologically Active Scaffolds and Chemical Biology Probes
The unique properties of the chlorodifluoromethyl group make it an attractive component in the design of new therapeutic agents and chemical probes for studying biological systems. molbase.com Its introduction into a biologically active molecule can influence factors such as binding affinity, membrane permeability, and metabolic fate. tudublin.ie
This compound is utilized to synthesize novel fluorinated analogs of known drugs or to create entirely new molecular scaffolds with potential therapeutic applications. tudublin.ienih.gov For instance, the incorporation of the CF2Cl group can lead to compounds with enhanced potency or a more desirable pharmacokinetic profile. Furthermore, the development of chlorodifluoromethylated probes can aid in the study of enzyme mechanisms and cellular processes.
Future Perspectives in this compound Research
The research landscape for this compound is continually evolving, with several promising future directions. A key area of focus will likely be the development of even more efficient and selective synthetic methods for its application, potentially including enzymatic and electrochemical approaches.
Further exploration of its utility in materials science is anticipated, with a focus on creating advanced functional materials with tailored properties. In the life sciences, the systematic application of this reagent in medicinal chemistry and chemical biology is expected to yield novel drug candidates and powerful research tools. As our understanding of the unique effects of the chlorodifluoromethyl group on molecular properties grows, so too will the innovative applications of this compound in diverse scientific disciplines.
Q & A
Q. How can researchers optimize synthetic yields while minimizing hazardous byproduct formation?
- Methodological Answer : Apply DoE (Design of Experiments) to optimize variables like reagent stoichiometry and cooling rates. In-line FTIR or Raman spectroscopy enables real-time byproduct monitoring. Green chemistry principles (e.g., solvent substitution with ionic liquids) may reduce waste. Compare with TON (turnover number) benchmarks from catalytic halogenation literature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
